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Compound of Interest

Compound Name: (5-Ethylthiophen-2-yl)boronic acid

Cat. No.: B067913 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (5-
Ethylthiophen-2-yl)boronic acid. Designed for researchers, scientists, and professionals in

drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific

compound is not publicly available, this guide presents predicted values and data from the

closely related analogue, (5-Methylthiophen-2-yl)boronic acid, to offer valuable insights for

characterization and analysis.

Spectroscopic Data Summary
The following tables summarize the expected and analogue-derived spectroscopic data for (5-
Ethylthiophen-2-yl)boronic acid. These values are crucial for the structural elucidation and

purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Compound: (5-Ethylthiophen-2-yl)boronic acid Solvent: DMSO-d₆ (predicted)
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¹H NMR
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Expected ~7.5 d 1H H-3

~6.9 d 1H H-4

2.8 q 2H -CH₂-

1.25 t 3H -CH₃

~8.0 (broad s) 2H B(OH)₂

(5-

Methylthiophen-

2-yl)boronic acid

(Analogue)

Data not

available in

search results

¹³C NMR Chemical Shift (ppm) Assignment

Expected ~150 C-5

~140 C-2

~135 C-3

~125 C-4

~23 -CH₂-

~15 -CH₃

(5-Methylthiophen-2-yl)boronic

acid (Analogue)

Data not available in search

results

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and

established spectroscopic principles. The broad singlet for the B(OH)₂ protons is characteristic

and its chemical shift can vary with concentration and temperature.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

Expected

3500-3200 Broad, Strong O-H stretch (B(OH)₂)

~3100 Medium C-H stretch (aromatic)

2970-2850 Medium C-H stretch (aliphatic)

~1600 Medium C=C stretch (thiophene ring)

~1350 Strong B-O stretch

~1020 Strong B-C stretch

Table 3: Mass Spectrometry (MS) Data
m/z Ion Type Comments

Expected

156 [M]⁺

Molecular ion peak for the

most abundant isotopes (¹¹B,

³²S).

139 [M-OH]⁺ Loss of a hydroxyl group.

111 [M-B(OH)₂]⁺ Loss of the boronic acid group.

Note: Mass spectrometry of boronic acids can sometimes be complicated by the formation of

cyclic anhydrides (boroxines) in the gas phase, which may lead to ions at higher m/z values.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (5-Ethylthiophen-2-yl)boronic
acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid (5-Ethylthiophen-2-yl)boronic acid
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:
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Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum using the spectrometer's software.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of (5-Ethylthiophen-2-yl)boronic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or

Electron Impact (EI) source.

Data Acquisition (ESI):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatograph.

Acquire spectra in both positive and negative ion modes.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the molecular ion.

Data Acquisition (EI):

Introduce the sample via a direct insertion probe or a gas chromatograph.

Use a standard electron energy of 70 eV.

Acquire data over a mass range of m/z 50-500.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the

observed isotopic pattern with the theoretical pattern for the elemental composition

C₆H₉BO₂S.
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Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of (5-Ethylthiophen-2-yl)boronic acid.
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General workflow for the synthesis and spectroscopic analysis of a chemical compound.
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Logical relationship of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of (5-Ethylthiophen-2-yl)boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067913#spectroscopic-data-nmr-ir-ms-for-5-
ethylthiophen-2-yl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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